4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline
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Overview
Description
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of aniline derivatives with appropriate halogenated aromatic compounds under controlled conditions. The use of catalysts such as palladium or copper can facilitate these reactions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions, such as in optoelectronic devices and targeted drug design .
Properties
Molecular Formula |
C20H20N2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline |
InChI |
InChI=1S/C20H20N2/c1-13-11-17(21)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22)12-14(20)2/h3-12H,21-22H2,1-2H3 |
InChI Key |
BREFVZKQBYELLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)C3=C(C=C(C=C3)N)C |
Origin of Product |
United States |
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